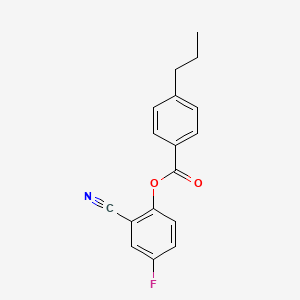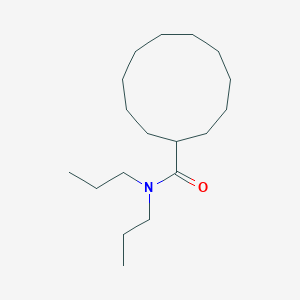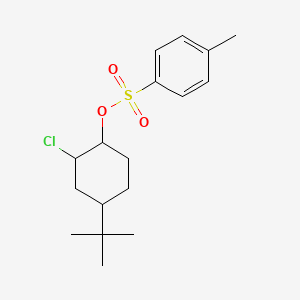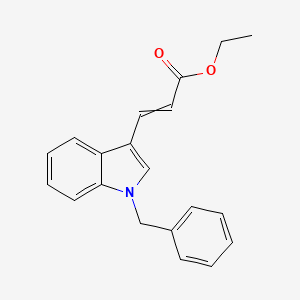
3-Amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one is a heterocyclic compound that contains both pyridine and thiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Pyridine Ring Construction: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis.
Coupling of Rings: The thiazole and pyridine rings can be coupled using cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions might target the thiazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include:
Enzymes: Binding to the active site and inhibiting enzyme activity.
Receptors: Modulating receptor activity by binding to specific sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-methylpyridin-2(1H)-one: Lacks the thiazole ring.
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one: Lacks the amino group.
Uniqueness
The presence of both the thiazole and pyridine rings, along with the amino group, makes 3-Amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridin-2(1H)-one unique. This combination of functional groups and ring structures can lead to diverse chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
92895-39-1 |
|---|---|
Molekularformel |
C10H11N3OS |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
3-amino-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H11N3OS/c1-5-7(3-8(11)10(14)12-5)9-4-15-6(2)13-9/h3-4H,11H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
DCSICIJEZZYQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=O)N1)N)C2=CSC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)



![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)




![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)

